trans-13-Docosenamide

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

13-Docosenamide can be synthesized through the reaction of erucic acid with ammonia. The process involves the condensation of the carboxyl group of erucic acid with ammonia, resulting in the formation of the amide bond . The reaction typically requires elevated temperatures and may be catalyzed by acidic or basic catalysts to enhance the reaction rate.

Industrial Production Methods

In industrial settings, 13-Docosenamide is often recovered from the wastewater generated during the production of polypropylene resins. The recovery process involves solid-phase extraction (SPE) followed by purification using techniques such as high-performance liquid chromatography (HPLC), Fourier-transform infrared spectroscopy (FTIR), gas chromatography-mass spectrometry (GC-MS), and differential scanning calorimetry (DSC) .

Chemical Reactions Analysis

Types of Reactions

13-Docosenamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert 13-Docosenamide to its corresponding amine.

Substitution: The amide group can participate in substitution reactions, where the amide nitrogen is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of 13-Docosenamide.

Reduction: Corresponding amines.

Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

Environmental Applications

Wastewater Treatment:

Recent studies have highlighted the recovery of trans-13-docosenamide from industrial wastewater. A notable research project developed a method to purify this compound from wastewater and utilize it in the production of virgin polypropylene. The recovered this compound significantly improved the coefficient of friction in film-type applications, demonstrating its potential as an additive in polymer manufacturing .

Table 1: Recovery Efficiency of this compound

| Sample Source | Concentration Range (ppm) | Recovery (%) |

|---|---|---|

| Top desorber gases | 0.1–11 | 92 |

| Wastewater | 300–600 | 95 |

| Extruder outlet | 700–900 | 95 |

This recovery process not only reduces contamination levels in wastewater but also aligns with environmental regulations aimed at protecting public health .

Pharmacological Applications

Metabolic Studies:

this compound has been identified as a significant metabolite in various metabolic studies, including those related to Parkinson's disease and psoriasis vulgaris. In a study comparing plasma metabolite profiles between patients with Parkinson's disease and healthy controls, this compound was one of the metabolites that distinguished the two groups, indicating its potential role in disease progression .

Table 2: Differential Metabolites in Parkinson's Disease

| Metabolite | Area Under Curve (AUC) | Accuracy (%) |

|---|---|---|

| This compound | 0.975 | 92 |

This suggests that this compound could serve as a biomarker for diagnosing Parkinson's disease and potentially other neurodegenerative disorders .

Antimicrobial Properties:

Research indicates that fatty acid amides, including this compound, exhibit antimicrobial activity. Studies have shown that these compounds can effectively inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 13-Docosenamide involves its interaction with various molecular targets and pathways. In biological systems, it acts as a neuroactive compound, influencing neural activity and potentially modulating neurotransmitter release . The compound’s ability to quench fluorescein suggests it may form stable adducts with other molecules, affecting their fluorescence properties .

Comparison with Similar Compounds

13-Docosenamide is similar to other long-chain fatty acid amides, such as:

Oleamide: Another fatty acid amide with similar neuroactive properties.

Stearamide: Used as a slip agent and lubricant in various industrial applications.

Palmitamide: Known for its role in biological systems and industrial uses.

Compared to these compounds, 13-Docosenamide is unique due to its specific chain length and the presence of a double bond, which may influence its physical and chemical properties .

Biological Activity

trans-13-Docosenamide, also known as erucamide, is a fatty amide derived from the long-chain unsaturated fatty acid docosenoic acid. This compound has garnered attention due to its potential biological activities, including effects on cellular processes, neurobiology, and antimicrobial properties. This article explores the biological activity of this compound through a review of existing literature, case studies, and experimental findings.

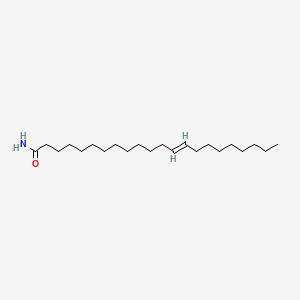

This compound (C22H43NO) is characterized by its long hydrocarbon chain and an amide functional group. The structure can be represented as follows:

This compound is primarily found in industrial applications and has been detected in human biological samples under specific exposure conditions, indicating its relevance in toxicology and environmental health .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, research indicated that this compound exhibits notable antifungal activity against various pathogens. In vitro assays demonstrated that this compound effectively inhibited the growth of certain fungi, suggesting its potential as a natural preservative or therapeutic agent .

Neurobiological Effects

This compound has been studied for its effects on neurobiology. It was first identified in cerebrospinal fluid from sleep-deprived cats, raising interest in its role in neurological processes. Experimental models have shown that this compound may influence mobility and awareness, potentially acting as a modulator in neurochemical pathways .

Case Study: Effects on Animal Models

A study involving animal models assessed the impact of this compound on behavior and cognitive function. Results indicated that administration of this compound led to improved mobility and increased exploratory behavior compared to control groups. These findings suggest that this compound could have implications for enhancing cognitive functions or mitigating neurodegenerative conditions.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. The mechanism appears to involve the modulation of cell signaling pathways that regulate cell survival and proliferation.

Table 1: Summary of Cytotoxic Effects on Cancer Cell Lines

| Cell Line | Concentration (µg/mL) | % Viability after Treatment |

|---|---|---|

| MCF-7 (Breast) | 50 | 85% |

| MCF-7 (Breast) | 100 | 70% |

| PC-3 (Prostate) | 50 | 80% |

| PC-3 (Prostate) | 100 | 65% |

These results indicate a dose-dependent response where higher concentrations lead to reduced viability in cancer cells .

Toxicological Profile

The safety profile of this compound has also been assessed. Studies indicate that while it exhibits significant biological activity, it maintains an acceptable safety margin when used at therapeutic concentrations. This is crucial for its potential application in pharmaceuticals and nutraceuticals.

Q & A

Basic Research Questions

Q. How can trans-13-Docosenamide be reliably identified and characterized in experimental settings?

- Methodological Answer : Use mass spectrometry (electron ionization) to analyze fragmentation patterns, referencing the NIST-standardized spectrum (NIST MS number: 133461) for peak validation . Cross-validate structural identity via SMILES notation (CCCCCCCCC=CCCCCCCCCCCCC(=O)N) and CAS registry (10436-09-6) . For purity assessment, employ HPLC with UV detection at 210–220 nm, as the conjugated amide group exhibits strong absorbance in this range.

Q. What are the foundational synthetic pathways for trans-13-Docosenamide?

- Methodological Answer : The compound is synthesized via amidation of erucic acid (cis-13-docosenoic acid) using ammonia or ammonium salts under reflux conditions. Optimization requires inert atmospheres (e.g., nitrogen) to prevent oxidation side reactions . Post-synthesis, recrystallization in ethanol/water (70:30 v/v) yields >95% purity. Confirm stereochemical integrity via H-NMR (δ 5.35 ppm for trans-alkene protons) .

Advanced Research Questions

Q. How should researchers design experiments to investigate metabolic pathways involving trans-13-Docosenamide?

- Methodological Answer : Use BioDeep’s metabolite association network to identify co-occurring metabolites in PubMed-mined literature (e.g., fatty acid derivatives or sphingolipids) . Employ isotope tracing (C-labeled trans-13-Docosenamide) in in vitro models (e.g., hepatic microsomes) to track metabolic flux. For data robustness, replicate experiments across three biological replicates and apply ANOVA with post-hoc Tukey tests to address variability .

Q. How can contradictions in experimental data on trans-13-Docosenamide’s reactivity be systematically addressed?

- Methodological Answer : Discrepancies in oxidation/reduction outcomes often arise from reagent specificity (e.g., LiAlH vs. NaBH) or solvent polarity. Conduct controlled studies comparing:

- Oxidation : KMnO in acidic vs. alkaline conditions.

- Reduction : Catalytic hydrogenation (Pd/C) vs. hydride donors.

Document reaction conditions (temperature, solvent, catalyst loading) meticulously and validate products via GC-MS . Use PubChem’s reaction dataset (2019) as a baseline for comparative analysis .

Q. What strategies are effective for integrating trans-13-Docosenamide into lipid bilayer studies?

- Methodological Answer : Prepare lipid vesicles using the film hydration method:

- Mix trans-13-Docosenamide with phosphatidylcholine (7:3 molar ratio) in chloroform.

- Evaporate solvent under vacuum, hydrate with PBS (pH 7.4), and extrude through 100 nm polycarbonate membranes.

Characterize membrane fluidity via fluorescence anisotropy (DPH probe) and validate incorporation efficiency using MALDI-TOF .

Q. Data Analysis and Reporting Guidelines

Q. How should researchers present contradictory spectral data for trans-13-Docosenamide in publications?

- Methodological Answer : Follow journal-specific formatting (e.g., Roman numerals for tables, superscript footnotes) . For conflicting mass spectra:

- Table Design : Compare peak intensities (m/z) across studies, highlighting instrument-specific variations (e.g., quadrupole vs. TOF analyzers).

- Figure Standards : Ensure axis labels specify ionization mode (EI/CI) and resolution parameters. Use consistent color schemes for clarity .

Q. What frameworks are recommended for formulating hypothesis-driven research questions on trans-13-Docosenamide?

- Methodological Answer : Apply the SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research type) :

- Sample : In vitro lipid membranes.

- Phenomenon : Impact of trans-13-Docosenamide on membrane permeability.

- Design : Comparative study with cis-isomer controls.

- Evaluation : Patch-clamp electrophysiology.

Align objectives with literature gaps identified via systematic reviews .

Q. Ethical and Reproducibility Considerations

Q. How can reproducibility of trans-13-Docosenamide studies be enhanced?

- Methodological Answer : Adopt the "Experimental Design Map" template :

- Step 1 : Publish raw spectra (NIST .MSP format) and synthetic protocols in supplementary materials.

- Step 2 : Specify equipment calibration details (e.g., NMR magnet strength, MS collision energy).

- Step 3 : Use Open Science Framework (OSF) to archive datasets, ensuring compliance with FAIR principles .

Properties

Molecular Formula |

C22H43NO |

|---|---|

Molecular Weight |

337.6 g/mol |

IUPAC Name |

(E)-docos-13-enamide |

InChI |

InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H2,23,24)/b10-9+ |

InChI Key |

UAUDZVJPLUQNMU-MDZDMXLPSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCCCC(=O)N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)N |

Synonyms |

13-docosenamide erucamide erucilamide erucyl amide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.